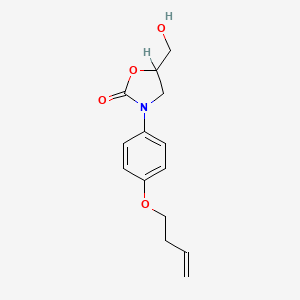
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring, a butenyloxy group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(3-Butenyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-buten-1-ol in the presence of a suitable catalyst.
Formation of 3-(4-(3-Butenyloxy)phenyl)-2-oxazolidinone: The intermediate 4-(3-Butenyloxy)benzaldehyde is then reacted with an appropriate amine and carbon dioxide to form the oxazolidinone ring.
Introduction of the Hydroxymethyl Group: The final step involves the hydroxymethylation of the oxazolidinone ring, which can be achieved using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The butenyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-carboxy-2-oxazolidinone.
Reduction: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-(aminomethyl)-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The butenyloxy and hydroxymethyl groups may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl 4-(3-Butenyloxy)benzoate: Similar structure but lacks the oxazolidinone ring.
2-[2-(3-Butenyloxy)phenyl]-3-phenylquinolin-4(1H)-one: Contains a butenyloxy group but has a different core structure.
Uniqueness
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts specific biological activity, particularly its potential as an antimicrobial agent
Eigenschaften
CAS-Nummer |
64590-16-5 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-(4-but-3-enoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-2-3-8-18-12-6-4-11(5-7-12)15-9-13(10-16)19-14(15)17/h2,4-7,13,16H,1,3,8-10H2 |
InChI-Schlüssel |
IRYUPMWCPPTVCP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=CC=C(C=C1)N2CC(OC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















